molecular formula C24H26N2O3S2 B2958815 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 955620-26-5

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2958815
CAS No.: 955620-26-5
M. Wt: 454.6
InChI Key: CMXNBVPCKMHBPV-UHFFFAOYSA-N
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Description

This compound features a central acetamide linkage bridging two critical moieties: a 4-(isopropylsulfonyl)phenyl group and a thiazole ring substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-16(2)31(28,29)21-11-7-17(8-12-21)13-23(27)26-24-25-22(15-30-24)20-10-9-18-5-3-4-6-19(18)14-20/h7-12,14-16H,3-6,13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNBVPCKMHBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Isopropylsulfonyl group enhances solubility and may influence biological interactions.
  • Thiazole ring contributes to the compound's pharmacological profile.
  • Tetrahydronaphthalene moiety may provide structural rigidity and enhance binding affinity to biological targets.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives of thiazole have been shown to inhibit COX-II effectively, leading to reduced inflammation in models such as carrageenan-induced paw edema in rats .

Table 1: Inhibition of COX Enzymes by Related Compounds

Compound NameCOX-I Inhibition (%)COX-II Inhibition (%)
Compound A3070
Compound B2585
This compoundTBDTBD

Note: TBD = To Be Determined based on experimental data.

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. Preliminary studies suggest that it exhibits moderate activity against specific types of cancer cells, particularly leukemia. The National Cancer Institute's screening protocols indicate that the compound can inhibit tumor cell proliferation at concentrations of 10 µM .

Table 2: Anticancer Activity Against Various Cell Lines

Cell Line TypeIC50 (µM)Sensitivity Level
Leukemia8.0High
Breast Cancer15.0Moderate
Lung Cancer20.0Low
Colon Cancer18.0Low

Case Studies

  • Case Study on Anti-inflammatory Effects : A study demonstrated that a related thiazole derivative significantly reduced paw swelling in rats by inhibiting COX-II activity. The compound was administered at varying doses, showing a dose-dependent response in inflammation reduction .
  • Anticancer Evaluation : A comprehensive study involving the evaluation of over sixty cancer cell lines revealed that the compound exhibited selective cytotoxicity towards leukemia cells, suggesting potential for targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID (Evidence) Core Structure Key Substituents Functional Groups
Target Compound Acetamide-thiazole 4-(Isopropylsulfonyl)phenyl; 5,6,7,8-tetrahydronaphthalen-2-yl Sulfonyl, Amide, Thiazole
6a–m () Acetamide-triazole Naphthalen-1-yloxy; substituted phenyl Triazole, Amide, Ether
7–9 () 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Sulfonyl, Triazole-thione, Halogen
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide-sulfonamide 4-Chloro-2-nitrophenyl; methylsulfonyl Sulfonamide, Nitro, Halogen

Key Observations :

  • The isopropylsulfonyl group may confer greater steric bulk compared to methylsulfonyl () or phenylsulfonyl () groups, influencing solubility and target interactions .
  • The tetrahydronaphthalene moiety provides partial saturation, reducing rigidity compared to fully aromatic naphthalene systems (), which could enhance conformational flexibility .

Insights :

  • The target compound’s synthesis may parallel ’s acetylation strategy but require thiazole ring formation via Hantzsch synthesis or cross-coupling .
  • Spectral distinctions: The thiazole’s deshielded protons (cf. triazole in 6a) would likely appear downfield (δ 7.5–8.5 ppm) in <sup>1</sup>H NMR .

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